

The Acidity of Triphenylmethane and the Utility of Tritylsodium: A Technical Guide

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Compound of Interest

Compound Name: *Triphenylmethyl sodium*

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This in-depth technical guide explores the acidity of triphenylmethane, a foundational concept in physical organic chemistry, and the consequential basicity and synthetic applications of its corresponding sodium salt, tritylsodium. This document provides a comprehensive overview of the quantitative aspects of triphenylmethane's pKa, detailed experimental protocols for its determination, and a thorough examination of the synthesis and properties of tritylsodium as a potent, non-nucleophilic base.

Understanding the Acidity of Triphenylmethane

Triphenylmethane, while a simple hydrocarbon, exhibits unusually high acidity for its class due to the stabilization of its conjugate base, the trityl anion. The delocalization of the negative charge across the three phenyl rings is the primary factor contributing to its relatively low pKa value compared to other hydrocarbons.

Quantitative Acidity Data

The acidity of weak carbon acids like triphenylmethane is typically determined in non-aqueous solvents, most commonly dimethyl sulfoxide (DMSO), due to their insolubility in water and the need for a solvent that can support the existence of the resulting carbanion. The pKa of triphenylmethane in DMSO has been extensively studied and is a key reference point in the Bordwell pKa scale.^{[1][2]}

| Compound | pKa in DMSO | Reference |
|------------------|-------------|-----------|
| Triphenylmethane | 32 | Bordwell |

Experimental Determination of the pKa of Triphenylmethane

The determination of the pKa of a very weak acid like triphenylmethane requires specialized techniques suitable for non-aqueous media. The two primary methods employed are potentiometric titration and UV-Vis spectrophotometric titration.

Potentiometric Titration in Non-Aqueous Solvent

This method involves the titration of a solution of triphenylmethane in an anhydrous aprotic solvent, such as DMSO, with a very strong, non-nucleophilic base. The change in potential is monitored using a suitable electrode system.

Experimental Protocol:

- Solvent and Titrant Preparation:
 - Dry dimethyl sulfoxide (DMSO) over calcium hydride and distill under reduced pressure. Store the anhydrous DMSO over molecular sieves under an inert atmosphere (e.g., argon or nitrogen).
 - Prepare a standardized solution of a strong, non-nucleophilic base in DMSO. A common choice is dimsyl sodium (the sodium salt of DMSO), prepared by reacting sodium hydride with DMSO. The concentration of the titrant should be accurately determined.
- Apparatus Setup:
 - A potentiometric titrator equipped with a glass electrode and a suitable reference electrode (e.g., a silver/silver chloride electrode with a salt bridge appropriate for non-aqueous media) is required.
 - The titration vessel must be maintained under a strict inert atmosphere to prevent the reaction of the strong base with atmospheric moisture and carbon dioxide.

- Titration Procedure:
 - Accurately weigh a sample of pure triphenylmethane and dissolve it in a known volume of anhydrous DMSO in the titration vessel.
 - Purge the solution with an inert gas for a period to remove any dissolved oxygen.
 - Begin the titration by adding small, precise aliquots of the standardized strong base solution.
 - Record the potential (in millivolts) after each addition, allowing the reading to stabilize.
 - Continue the titration well past the equivalence point.
- Data Analysis:
 - Plot the potential (mV) versus the volume of titrant added (mL).
 - Determine the equivalence point from the first or second derivative of the titration curve.
 - The pKa can be calculated from the potential at the half-equivalence point, after calibration of the electrode system with buffer solutions of known pKa in DMSO.

UV-Vis Spectrophotometric Titration

This method is applicable if the deprotonated form of the acid (the trityl anion) has a distinct and strong absorption in the UV-Vis spectrum compared to the protonated form. The trityl anion is intensely colored, making this a suitable technique.

Experimental Protocol:

- Solution Preparation:
 - Prepare a stock solution of triphenylmethane of known concentration in anhydrous DMSO.
 - Prepare a series of buffer solutions in DMSO with known pKa values, or alternatively, use a strong base solution for titration.
- Spectrophotometric Measurement:

- In a series of sealed cuvettes, add a constant amount of the triphenylmethane stock solution.
 - To each cuvette, add a different buffer solution or a progressively increasing amount of a strong base solution.
 - Record the UV-Vis spectrum of each solution over a relevant wavelength range. The trityl anion has a characteristic absorption in the visible region.
- Data Analysis:
 - Identify the wavelength of maximum absorbance (λ_{max}) for the trityl anion.
 - Plot the absorbance at λ_{max} against the pH (or the amount of added base).
 - The pKa corresponds to the pH at which the absorbance is half of the maximum absorbance, representing 50% deprotonation.

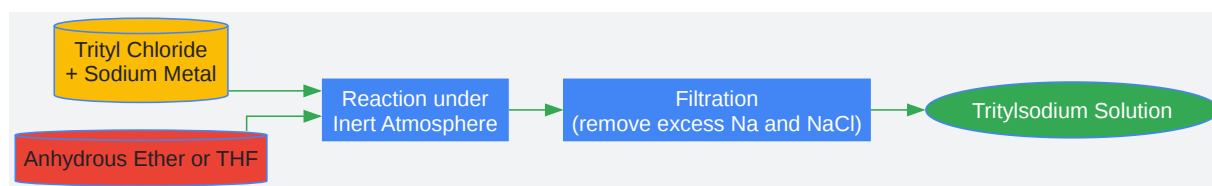
Tritylsodium: A Strong, Non-Nucleophilic Base

The deprotonation of triphenylmethane with a strong base yields the trityl anion, which, as its sodium salt (tritylsodium), is a powerful base in its own right. Its steric bulk prevents it from acting as a nucleophile, making it a valuable reagent in organic synthesis for selective deprotonation reactions.

Synthesis of Tritylsodium

Tritylsodium is typically prepared by the reaction of trityl chloride with sodium metal in an anhydrous ethereal solvent.

Experimental Workflow:



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Caption: Workflow for the synthesis of tritylsodium.

Detailed Experimental Protocol:

- Apparatus:
 - A three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen or argon inlet.
 - All glassware must be rigorously dried in an oven and assembled hot under a stream of inert gas.
- Reagents and Solvent:
 - Trityl chloride (recrystallized from a non-polar solvent).
 - Sodium metal (cut into small, clean pieces) or sodium dispersion.
 - Anhydrous diethyl ether or tetrahydrofuran (THF), freshly distilled from a suitable drying agent (e.g., sodium/benzophenone).
- Procedure:
 - To the reaction flask under a positive pressure of inert gas, add the anhydrous solvent and the sodium metal.
 - Dissolve the trityl chloride in a separate portion of the anhydrous solvent and add it dropwise to the stirred suspension of sodium metal.
 - The reaction mixture will gradually develop a deep red color, characteristic of the trityl anion.
 - The reaction is typically stirred at room temperature for several hours or until the reaction is complete (as indicated by the consumption of sodium and the formation of a fine precipitate of sodium chloride).

- Work-up and Storage:
 - Allow the excess sodium and the sodium chloride precipitate to settle.
 - The supernatant, a deep red solution of tritylsodium, can be carefully cannulated into a storage vessel under an inert atmosphere.
 - The concentration of the tritylsodium solution can be determined by titration against a standard acid (e.g., sec-butanol in the presence of an indicator like 1,10-phenanthroline).
 - Tritylsodium solutions are highly air- and moisture-sensitive and must be stored under a positive pressure of an inert gas.

Basicity of Tritylsodium in Context

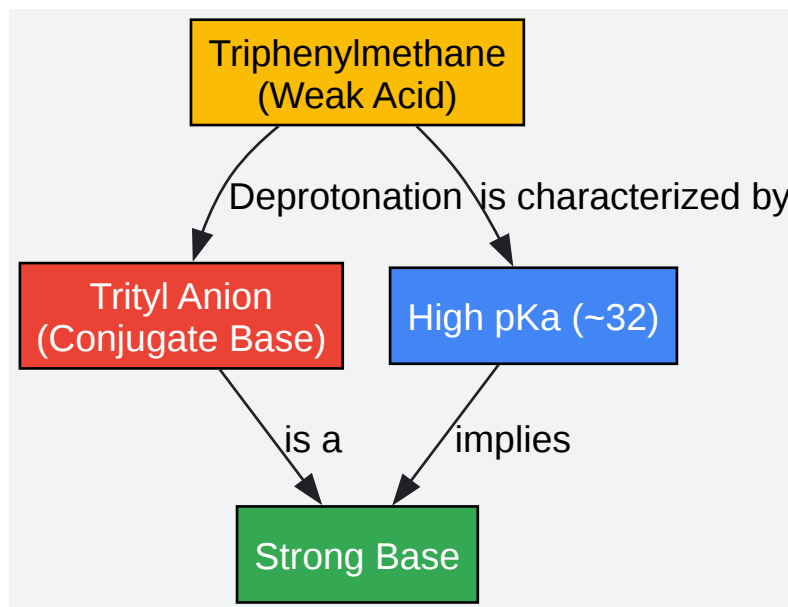
The basicity of a base is quantified by the pKa of its conjugate acid. A higher pKa of the conjugate acid corresponds to a stronger base. With a conjugate acid pKa of approximately 32, tritylsodium is a very strong base, capable of deprotonating a wide range of weak carbon and nitrogen acids.

Comparative Basicity of Common Non-Nucleophilic Bases:

| Base | Conjugate Acid | pKa of Conjugate Acid (in DMSO) |
|--------------------------------|------------------|---------------------------------|
| Tritylsodium | Triphenylmethane | ~32 |
| n-Butyllithium | n-Butane | ~50 |
| Lithium diisopropylamide (LDA) | Diisopropylamine | ~36 |
| Sodium hydride | Hydrogen | ~35 |
| Sodium amide | Ammonia | ~33 |
| Potassium tert-butoxide | tert-Butanol | ~32.2 |

Logical Relationship of Acidity and Basicity

The relationship between the acidity of triphenylmethane and the basicity of tritylsodium is a direct consequence of the principles of acid-base equilibrium.



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Caption: Acidity of triphenylmethane and basicity of trityl anion.

Conclusion

The unique structural features of triphenylmethane give rise to a level of acidity that is remarkable for a hydrocarbon. This property is not only of fundamental interest but also provides access to the powerful, sterically hindered base, tritylsodium. A thorough understanding of the principles governing the pKa of triphenylmethane and the practical aspects of the synthesis and handling of tritylsodium is essential for researchers in organic synthesis and drug development who seek to employ this versatile reagent for selective deprotonation reactions. The experimental protocols and comparative data presented in this guide offer a valuable resource for the effective utilization of this important chemical tool.

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